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Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

Introduction

The o-Nitrophenyl-B-D-galactopyranoside (ONPG) assay is a widely used method for the
guantitative measurement of -galactosidase activity in Escherichia coli. 3-galactosidase, an
enzyme encoded by the lacZ gene, plays a crucial role in the bacterial metabolism of lactose
by hydrolyzing it into glucose and galactose.[1][2] Due to its robust and easily quantifiable
nature, the lacZ gene is one of the most common reporter genes in molecular biology.[3][4]

The assay utilizes ONPG, a colorless synthetic substrate that is structurally analogous to
lactose.[2][5] In the presence of B-galactosidase, ONPG is cleaved into galactose and o-
nitrophenol.[2][6] The o-nitrophenol product has a distinct yellow color, which can be measured
spectrophotometrically at a wavelength of 420 nm.[1][7] The intensity of the yellow color is
directly proportional to the enzymatic activity, allowing for precise quantification.[1] This assay
is particularly valuable for detecting 3-galactosidase activity in strains that are late lactose
fermenters due to a lack of lactose permease, as ONPG can enter the cell without the need for
this transporter.[2][5][6]

Principle of the ONPG Assay

The core of the assay is the enzymatic conversion of a colorless substrate to a colored product.
The bacterial cells must first be permeabilized to allow the ONPG substrate to enter and
interact with the intracellular 3-galactosidase. The reaction is initiated by the addition of ONPG
and allowed to proceed for a specific time. It is then terminated, and the concentration of the
resulting o-nitrophenol is determined by measuring the absorbance of the solution.
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Caption: Enzymatic cleavage of ONPG by (-galactosidase.

Experimental Protocols

This protocol is adapted for a 96-well plate format, suitable for medium to high-throughput
analysis.

l. Materials and Reagents

e Equipment:

o Spectrophotometer or microplate reader capable of reading absorbance at 420 nm and
600 nm.

o Incubator shaker set to 37°C.

o Centrifuge with a rotor for microfuge tubes or 96-well plates.
o Vortex mixer.

o 96-well clear, flat-bottom plates.

o Microfuge tubes or deep-well 96-well plates.

o Micropipettes and sterile tips.
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¢ Reagents:

o

E. coli culture grown to the mid-logarithmic phase.
o Luria-Bertani (LB) Broth or other suitable growth medium.

o Z-Buffer (pH 7.0): Prepare 100 ml by mixing NazHPOa4-7H20 (1.61 g), NaH2POa4-H20 (0.55
g), KCI (0.075 g), and MgSOa4-7H20 (0.0246 g). Dissolve salts, adjust pH to 7.0, and bring
the final volume to 100 ml with distilled water.[1] Before use, add [3-mercaptoethanol to a
final concentration of 2.7 pl/ml.

o ONPG Solution (4 mg/mL): Dissolve 40 mg of ONPG in 10 mL of Z-Buffer. This solution
should be prepared fresh and protected from light.[1]

o Permeabilization Reagents: 0.1% Sodium Dodecyl Sulfate (SDS) and Chloroform (CHCIs).
[7]

o Stop Solution: 1 M Sodium Carbonate (Na2C0O3).[3]

Il. Assay Procedure

e Culture Preparation:

o Inoculate a single colony of E. coli into 5 mL of LB broth (with appropriate antibiotic if
necessary) and grow overnight at 37°C with shaking.

o The next day, dilute the overnight culture 1:100 into fresh medium.

o Incubate at 37°C with shaking until the culture reaches the mid-log phase of growth
(ODeoo of 0.4-0.6).[8]

e Cell Permeabilization:

o Measure and record the final ODeoo of each culture. This value is crucial for normalizing
the results.

o Transfer 100 pL of each cell culture to a separate 1.5 mL microfuge tube.
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o Add 10 pL of 0.1% SDS and 20 pL of chloroform to each tube.[7]

o Vortex the tubes vigorously for 10-15 seconds to lyse the cells.

e Enzymatic Reaction:
o Pre-warm the permeabilized cell lysates and the ONPG solution to 37°C.
o To start the reaction, add 200 uL of the 4 mg/mL ONPG solution to each tube.[1]
o Start a timer immediately.

o Incubate the reaction mixture at 37°C.[1] Monitor for the development of a yellow color.
The incubation time can range from a few minutes for high-activity samples to several
hours for low-activity samples.[9][10] Record the exact reaction time for each sample.

¢ Reaction Termination and Measurement:

o Stop the reaction by adding 500 pL of 1 M Na2COs Stop Solution.[3] This will halt the
enzymatic activity and enhance the yellow color of the o-nitrophenol.

o Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris.

o Carefully transfer 200 L of the supernatant from each tube to a clear, flat-bottom 96-well
plate.

o Measure the absorbance at 420 nm (A420) using a microplate reader.

o (Optional but recommended) Measure absorbance at 550 nm (Asso) to correct for light
scattering from cell debris.

Experimental Workflow
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Caption: Workflow for the quantitative ONPG assay.
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Data Presentation and Analysis
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the ONPG assay protocol.

Parameter Value | Range Notes

Ensures cells are in the active

Cell Density for Harvest ODeo0o =0.4 - 0.6 mid-logarithmic growth phase.
[8]

Volume of cell culture used for
Sample Volume 100 pL
each assay.

. ) The chromogenic substrate for
ONPG Concentration 4 mg/mL in Z-Buffer )
the reaction.[1]

Used to disrupt the cell
Permeabilization Agents 0.1% SDS, Chloroform membrane to allow ONPG

entry.[7]

Halts the reaction and

Stop Solution 1 M Naz2COs enhances the product's color.

[3]

) Optimal temperature for E. coli
Incubation Temperature 37°C ] o
B-galactosidase activity.[1][5]

) ] ) Varies depending on the level
Incubation Time 5 min - 4 hours )
of enzyme expression.[9]

Wavelength for measuring the
Measurement Wavelength 420 nm absorbance of the o-

nitrophenol product.[1]

) ) Used to correct for light
Correction Wavelength 550 nm (Optional) ] )
scattering by cell debris.

Calculation of B-Galactosidase Activity
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The activity of -galactosidase is typically expressed in Miller Units, which normalizes the
absorbance reading to the reaction time and cell density.

The formula for Miller Units is:
Miller Units = 1000 X [Aa20 — (1.75 X Asso0)] / (t x V x ODsoo)
Where:

Aa20 = Absorbance at 420 nm.

Asso = Absorbance at 550 nm (corrects for light scattering).

t = Reaction time in minutes.

V = Volume of culture assayed in mL (in this protocol, 0.1 mL).

ODsoo = Optical density of the culture at 600 nm.
A simplified formula is often used if the Asso reading is omitted:

Miller Units = 1000 % Aazo / (t X V x ODeo0)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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